Nandrolone decanoate's ability to promote muscle growth and protein synthesis makes it a potential treatment for conditions characterized by muscle wasting. This includes:
It's crucial to remember that research on nandrolone decanoate for muscle wasting conditions is ongoing. More studies are needed to establish its long-term efficacy and safety profile in these contexts.
Nandrolone decanoate has shown promise in promoting bone growth and density. This makes it a potential therapeutic option for conditions like osteoporosis, a disease characterized by weak and brittle bones.
Nandrolone decanoate is a synthetic anabolic steroid derived from testosterone, specifically classified as a 19-nortestosterone derivative. It is known for its strong anabolic properties and relatively mild androgenic effects, making it popular in both medical and athletic contexts. The chemical formula for nandrolone decanoate is , with a molar mass of approximately 428.65 g/mol. It is commonly administered via intramuscular injection and is marketed under various trade names, including Deca-Durabolin and Rolon .
Nandrolone decanoate acts as an agonist of the androgen receptor, which is crucial for mediating the anabolic effects associated with muscle growth and repair. Its anabolic-to-androgenic ratio is notably high, estimated between 3.29 to 4.92 for anabolic effects and 0.31 to 0.41 for androgenic effects . This unique profile makes it particularly suitable for therapeutic applications, especially in populations such as women and children who may be more sensitive to androgenic side effects.
Nandrolone decanoate has several medical applications:
Nandrolone decanoate interacts with various biological systems:
Nandrolone decanoate belongs to a class of anabolic steroids that includes other compounds with varying properties. Below is a comparison highlighting its uniqueness:
Compound | Anabolic/Androgenic Ratio | Primary Use | Unique Features |
---|---|---|---|
Nandrolone Decanoate | Anabolic: 3.29–4.92 | Muscle wasting, anemia | Low androgenicity; long half-life |
Testosterone Propionate | Anabolic: ~1 | Hormone replacement | Higher androgenic effects; shorter duration |
Stanozolol | Anabolic: ~10 | Performance enhancement | Stronger anabolic effects; higher side effect risk |
Methandrostenolone | Anabolic: ~10 | Muscle gain | Rapid results; higher risk of estrogenic side effects |
Nandrolone decanoate's favorable anabolic-to-androgenic ratio makes it particularly appealing for therapeutic use while minimizing potential side effects associated with other anabolic steroids .
Nandrolone decanoate possesses the molecular formula C₂₈H₄₄O₃, corresponding to a molecular weight of 428.65 g/mol. Its structure comprises a 19-nortestosterone backbone (a steroid nucleus lacking the C19 methyl group) linked to a decanoate ester via an oxygen atom at the C17 position. Key structural features include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₈H₄₄O₃ | |
Molecular Weight | 428.65 g/mol | |
SMILES Notation | C[C@@]12[C@]([C@]3... | |
InChI Key | JKWKMORAXJQQSR-MOPIKTETSA-N |
The IUPAC name for nandrolone decanoate is [(8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] decanoate. Common alternative designations include:
These names reflect its structural identity as a modified testosterone derivative with a decanoate ester.
Nandrolone decanoate exhibits six stereogenic centers, including:
Position | Configuration | Role in Activity |
---|---|---|
C8 | R | Maintains steroid backbone integrity |
C9 | S | Influences receptor binding |
C10 | R | Stabilizes A-ring conformation |
C13 | S | Critical for anabolic effects |
C14 | S | Affects metabolic stability |
C17 | S (β) | Ensures proper ester orientation |
The C17 β-configuration is essential for its reduced androgenic activity compared to testosterone.
While detailed crystallographic data for nandrolone decanoate are limited, studies on related esters (e.g., nandrolone propionate, phenylpropionate) reveal:
X-ray diffraction studies of nandrolone esters highlight the role of C-H⋯π interactions and π-π stacking in crystal packing.
The anabolic effects of nandrolone decanoate derive from its structural modifications:
Feature | Impact on Activity |
---|---|
Lack of C19 methyl | Reduces androgenic activity |
Decanoate ester | Prolongs half-life (enhances anabolism) |
Conjugated diene | Stabilizes androgen receptor binding |
C3 ketone | Modifies metabolic pathways |
The esterification at C17 slows hydrolysis by esterases, enabling sustained release of active nandrolone.
Key functional groups and their interactions include:
Group | Bond Type | Role |
---|---|---|
C17-O-decanoate | Ester (C-O) | Hydrolysis site, lipophilicity |
C3 ketone | Carbonyl (C=O) | Metabolic target, receptor binding |
Conjugated diene | π-bond (C=C) | Electron delocalization |
Steroid hydrogens | C-H | Hydrophobic interactions |
Hydrogen bonding between the C3 ketone and receptor amino acids enhances androgen receptor affinity. The decanoate chain contributes to entropic stabilization in lipid environments.
Nandrolone decanoate exhibits well-defined physical constants that characterize its molecular structure and bulk properties. The compound possesses a molecular formula of C₂₈H₄₄O₃ with a molecular weight of 428.65 g/mol [1] [2]. The Chemical Abstracts Service (CAS) registry number is 360-70-3, providing unambiguous identification in chemical databases [1] [2].
The compound demonstrates a specific optical rotation of α = 32°, indicating its chiral nature and stereochemical configuration [1]. The estimated boiling point is 483.46°C, though this value should be considered approximate due to the compound's tendency to decompose at elevated temperatures [1]. The estimated density is 1.0406 g/cm³, while the estimated refractive index is 1.4700 [1].
Parameter | Value | Reference |
---|---|---|
Molecular Formula | C₂₈H₄₄O₃ | [1] [2] |
Molecular Weight | 428.65 g/mol | [1] [2] |
CAS Number | 360-70-3 | [1] [2] |
Optical Rotation | α = 32° | [1] |
Boiling Point (estimated) | 483.46°C | [1] |
Density (estimated) | 1.0406 g/cm³ | [1] |
Refractive Index (estimated) | 1.4700 | [1] |
The solubility characteristics of nandrolone decanoate reflect its lipophilic nature and ester functionality. The compound demonstrates extremely limited water solubility, with a measured value of 664 μg/L at 37°C, confirming its hydrophobic character [1]. This low aqueous solubility is consistent with its long-chain ester structure and steroid backbone.
In organic solvents, nandrolone decanoate exhibits significantly enhanced solubility. The compound shows high solubility in dimethyl sulfoxide (DMSO) at 85 mg/mL [3], making it suitable for analytical preparations. Ethanol solubility is reported at 5 mg/mL, while the compound is freely soluble in chloroform, acetone, and vegetable oils [4] [5]. The solubility in 45% aqueous 2-hydroxypropyl-β-cyclodextrin is 0.8 mg/mL [1] [5], indicating potential for cyclodextrin-based formulations.
Solvent | Solubility | Reference |
---|---|---|
Water (37°C) | 664 μg/L | [1] |
DMSO | 85 mg/mL | [3] |
Ethanol | 5 mg/mL | [5] |
Chloroform | Freely soluble | [4] |
Acetone | Freely soluble | [4] |
Vegetable oils | Freely soluble | [4] |
45% aq 2-hydroxypropyl-β-cyclodextrin | 0.8 mg/mL | [1] [5] |
The melting point of nandrolone decanoate is consistently reported as 33-37°C, with most sources citing the range as 32-37°C [1] [5] [6]. This relatively low melting point is characteristic of long-chain ester derivatives and contributes to the compound's physical handling properties. The narrow melting range indicates good purity and crystalline uniformity in well-prepared samples.
Thermal characterization reveals that the compound exists as a white to light yellow crystalline powder at room temperature [1] [4]. The material is photosensitive and requires storage at 2-8°C to maintain stability [1] [5]. The compound should be stored protected from light exposure to prevent degradation.
The thermal decomposition temperature has not been precisely determined, but formation of toxic gases is possible during heating or in case of fire [7]. The compound is not flammable as a solid but should be handled with appropriate safety precautions during thermal analysis.
Thermal Property | Value | Reference |
---|---|---|
Melting Point | 33-37°C | [1] [5] [6] |
Storage Temperature | 2-8°C | [1] |
Physical Form | White to light yellow crystalline powder | [1] [4] |
Photosensitivity | Light sensitive | [5] |
Decomposition | Toxic gases possible on heating | [7] |
The lipophilicity of nandrolone decanoate is quantified by its partition coefficient between n-octanol and water. Experimental determination yielded a log P value of 3.254 ± 0.0233, indicating significant lipophilic character [8]. This high partition coefficient reflects the compound's affinity for lipid environments and contributes to its pharmacokinetic properties, including depot formation and sustained release characteristics.
The lipophilic nature of nandrolone decanoate is enhanced by the decanoate ester chain, which increases the molecule's hydrophobic surface area compared to the parent nandrolone compound. This modification results in improved solubility in non-polar solvents and oils, facilitating its formulation as injectable preparations in oil-based vehicles [9] [10].
The partition coefficient data supports the compound's ability to partition into lipid membranes and form intramuscular depots following injection. The relatively high log P value also correlates with the compound's extended duration of action through slow release from oil-based formulations [9].
Lipophilicity Parameter | Value | Reference |
---|---|---|
Partition Coefficient (log P) | 3.254 ± 0.0233 | [8] |
Solvent System | n-octanol/water | [8] |
Measurement Method | Shake flask | [8] |
Significance | High lipophilicity | [8] |
Nuclear magnetic resonance spectroscopy provides detailed structural information for nandrolone decanoate through both ¹H and ¹³C NMR techniques. The ¹H NMR spectrum, typically recorded in CDCl₃ or benzene-d₆, reveals characteristic signals that confirm the steroid structure and decanoate ester functionality [11] [12].
Key ¹H NMR signals include the steroid 18-methyl group appearing as a singlet at 0.84 ppm (3H, s), which serves as a diagnostic peak for the nandrolone skeleton [11] [12]. The proton at the 17β position, where ester linkage occurs, appears as a doublet of doublets at 4.62 ppm (1H, dd) with coupling constants J = 8.0, 9.0 Hz [11]. The characteristic alkenic proton of the C4-C5 double bond resonates at 5.82 ppm as a singlet (1H, s), confirming the presence of the α,β-unsaturated ketone system [11] [12].
The decanoate ester chain contributes several signals, including the terminal methyl group at 0.87 ppm (3H, t, J = 7.0 Hz) and the methylenic protons adjacent to the carbonyl at 2.24 ppm (2H, t, J = 8.0 Hz) [11]. Additional signals from the steroid backbone appear throughout the aliphatic region, with complex multiplets reflecting the rigid cyclic structure.
¹³C NMR spectroscopy provides complementary information about the carbon framework. The spectrum displays signals ranging from 12.1 to 197.5 ppm, with key diagnostic peaks including the decanoate ester carbonyl at 173.0 ppm, the steroid C3 ketone at 197.5 ppm, and the alkenic carbon at 125.2 ppm [11] [12]. The complete carbon count of 28 carbons is observed, confirming the molecular formula.
NMR Parameter | Chemical Shift | Assignment | Reference |
---|---|---|---|
¹H - Steroid 18-methyl | 0.84 ppm (3H, s) | Steroid methyl group | [11] [12] |
¹H - 17β proton | 4.62 ppm (1H, dd) | Ester linkage position | [11] [12] |
¹H - Alkenic proton | 5.82 ppm (1H, s) | C4-C5 double bond | [11] [12] |
¹H - Decanoate methyl | 0.87 ppm (3H, t) | Terminal chain methyl | [11] |
¹³C - Ester carbonyl | 173.0 ppm | Decanoate C=O | [11] [12] |
¹³C - Steroid ketone | 197.5 ppm | C3 ketone | [11] [12] |
¹³C - Alkenic carbon | 125.2 ppm | C4-C5 double bond | [11] [12] |
Fourier transform infrared (FTIR) spectroscopy reveals the functional group composition of nandrolone decanoate through characteristic vibrational frequencies. The spectrum, typically recorded using KBr disc technique, displays several diagnostic absorption bands that confirm the presence of key structural features [11] [12].
The most prominent absorptions include the ester carbonyl stretch at 1735 cm⁻¹ and the steroid ketone stretch at 1677 cm⁻¹, both appearing as strong, sharp peaks characteristic of C=O vibrations [11] [12]. The difference in frequency between these two carbonyls reflects their different electronic environments, with the ester carbonyl appearing at higher frequency due to reduced conjugation.
Alkyl C-H stretching vibrations appear around 2950 cm⁻¹, representing the extensive methylenic and methyl groups present in both the steroid backbone and decanoate chain [11] [12]. The steroid C=C stretch is observed at 1467 cm⁻¹, confirming the presence of the characteristic α,β-unsaturated ketone system.
The fingerprint region (900-1300 cm⁻¹) contains multiple overlapping absorptions, including C-O stretches at 1258, 1214, and 1179 cm⁻¹, which arise from the ester linkage and other C-O bonds within the molecule [11] [12]. This complex pattern serves as a unique identifier for the compound.
IR Parameter | Frequency (cm⁻¹) | Assignment | Reference |
---|---|---|---|
Ester C=O stretch | 1735 | Decanoate carbonyl | [11] [12] |
Steroid C=O stretch | 1677 | Steroid ketone | [11] [12] |
C-H stretch | 2950 | Alkyl C-H vibrations | [11] [12] |
C=C stretch | 1467 | Steroid double bond | [11] [12] |
C-O stretch | 1258, 1214, 1179 | Ester and other C-O bonds | [11] [12] |
The ultraviolet-visible absorption spectrum of nandrolone decanoate exhibits characteristic features arising from the conjugated α,β-unsaturated ketone system present in the steroid A-ring. The primary absorption maximum occurs at 241 nm when measured in ethanol, representing the π→π* electronic transition of the enone chromophore [6] [13].
The absorption profile shows a relatively narrow peak with moderate intensity, typical of steroid compounds containing the 4-ene-3-oxo system. The exact wavelength and intensity of the maximum absorption are solvent-dependent, with more polar solvents generally causing bathochromic shifts. This solvent dependence reflects the dipolar nature of the excited state and has been utilized in analytical applications [14].
The compound exhibits absorption in the range of 220-240 nm, with minimal absorption beyond 300 nm, indicating the absence of extended conjugation systems. This UV absorption profile is commonly utilized in high-performance liquid chromatography (HPLC) detection, typically monitoring at 240-254 nm wavelengths [15] [16].
The molar extinction coefficient (ε) provides quantitative information about the absorption intensity, though specific values for nandrolone decanoate are not widely reported in the literature. The absorption characteristics are consistent with other 19-nor steroids and can be used for both qualitative identification and quantitative analysis.
UV-Vis Parameter | Value | Solvent | Reference |
---|---|---|---|
Maximum absorption | 241 nm | Ethanol | [6] |
Absorption range | 220-240 nm | Various | [13] |
Analytical wavelength | 240-254 nm | HPLC methods | [15] [16] |
Electron ionization mass spectrometry (EI-MS) provides detailed information about the fragmentation behavior of nandrolone decanoate under standard conditions (70 eV). The molecular ion [M]⁺- appears at m/z 428 with moderate intensity (49-52% relative abundance), indicating reasonable molecular ion stability [11] [12].
The base peak of the spectrum occurs at m/z 274 (100% relative abundance), corresponding to the nandrolone fragment formed by cleavage of the decanoate ester chain [11] [17] [12]. This fragmentation represents the loss of the decanoyl group (C₉H₁₉CO, 155 mass units) from the molecular ion, yielding the characteristic steroid backbone fragment.
Significant fragment ions include m/z 256 (65-75% relative abundance), which represents the loss of water from the m/z 274 fragment, and m/z 155 (38-43% relative abundance), arising from steroid ring fragmentation [11] [12]. The fragment at m/z 110 (56-68% relative abundance) results from further steroid backbone fragmentation, while m/z 55 (42% relative abundance) represents alkyl chain fragmentation.
The fragmentation pattern follows predictable steroid fragmentation pathways, with initial ester cleavage followed by losses of water and ring fragmentations. This characteristic pattern enables reliable identification of nandrolone decanoate in analytical applications and distinguishes it from other anabolic steroids [18] [19].
Mass Fragment | m/z | Relative Abundance | Assignment | Reference |
---|---|---|---|---|
Molecular ion | 428 | 49-52% | [M]⁺- | [11] [12] |
Base peak | 274 | 100% | Nandrolone fragment | [11] [17] [12] |
Water loss | 256 | 65-75% | [M-H₂O]⁺ from m/z 274 | [11] [12] |
Ring fragment | 155 | 38-43% | Steroid ring fragmentation | [11] [12] |
Backbone fragment | 110 | 56-68% | Steroid backbone | [11] [12] |
Alkyl fragment | 55 | 42% | Alkyl chain fragmentation | [11] [12] |
Acute Toxic;Irritant;Health Hazard